molecular formula C6H4ClNO4S B2376096 2-(Chlorosulfonyl)pyridine-4-carboxylic acid CAS No. 1314899-09-6

2-(Chlorosulfonyl)pyridine-4-carboxylic acid

Cat. No.: B2376096
CAS No.: 1314899-09-6
M. Wt: 221.61
InChI Key: FFFSCIPJGYLENK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged from advances in pyridine sulfonyl chloride chemistry during the 2000s. Early synthetic routes relied on thionyl chloride and pyridine derivatives but faced challenges with byproduct formation. A breakthrough occurred in 2011 with the development of a bromine-catalyzed method, which reduced reaction times to 3–7 hours and minimized 4,5-dichloro impurities to <5%. Industrial-scale production became feasible after optimizing bromine stoichiometry (0.1–0.2 molar equivalents) and reaction temperatures (85°C).

Significance in Organic Chemistry

This compound’s bifunctional nature enables:

  • Sulfonamide formation : Reacts with amines to create sulfonamide linkages, critical in drug design.
  • Esterification : The carboxylic acid group facilitates ester synthesis for prodrug applications.
  • Cross-coupling : The pyridine ring participates in metal-catalyzed reactions for complex heterocycles.

Its role as an intermediate is highlighted in patents for acid secretion inhibitors and kinase inhibitors.

Position in Pyridine Derivative Family

This compound belongs to two subfamilies:

Subfamily Key Features Examples
Pyridine sulfonyl chlorides Reactive at sulfur for nucleophilic substitution Pyridine-3-sulfonyl chloride
Pyridine carboxylic acids Acidic proton for salt formation or coupling Isonicotinic acid, 4-Chloropicolinic acid

Its unique structure combines the electrophilicity of sulfonyl chlorides with the hydrogen-bonding capacity of carboxylic acids, enabling applications in crystal engineering.

Nomenclature and Alternative Names

Systematic IUPAC Name : this compound
Alternative Designations :

  • 2-Chlorosulfonylisonicotinic acid
  • 4-Carboxy-2-pyridinesulfonyl chloride
  • AR01BC8A (commercial catalog code)

Structural Descriptors :

  • SMILES : OC(=O)c1ccnc(c1)S(=O)(=O)Cl
  • InChI Key : FFFSCIPJGYLENK-UHFFFAOYSA-N
  • Molecular Formula : C₆H₄ClNO₄S

Table 1 : Key Physicochemical Properties

Property Value Source
Molecular weight 221.62 g/mol
Melting point Not reported
Stability Moisture-sensitive
Purity (commercial) 95–98%

Properties

IUPAC Name

2-chlorosulfonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFSCIPJGYLENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314899-09-6
Record name 2-(chlorosulfonyl)pyridine-4-carboxylic acid
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Preparation Methods

Direct Sulfonation-Chlorination of Pyridine-4-Carboxylic Acid

Pyridine-4-carboxylic acid serves as the foundational substrate for introducing the chlorosulfonyl group at position 2. Sulfonation is typically achieved using chlorosulfonic acid (HSO$$3$$Cl), which acts as both a sulfonating and chlorinating agent. Under controlled temperatures (40–85°C), chlorosulfonic acid reacts with the pyridine ring, leveraging the meta-directing effect of the carboxylic acid group to favor substitution at position 2. Subsequent treatment with thionyl chloride (SOCl$$2$$) in dichloroethane or acetonitrile converts the intermediate sulfonic acid (-SO$$3$$H) to the chlorosulfonyl (-SO$$2$$Cl) moiety. This one-pot method avoids isolation of the sulfonic acid intermediate, streamlining production.

Example Protocol :

  • Step 1 : Pyridine-4-carboxylic acid (1.0 mol) is suspended in chlorosulfonic acid (5.0 mol) at 50°C for 6 hours.
  • Step 2 : Thionyl chloride (3.0 mol) and bromine (0.2 mol) are added, and the mixture is refluxed at 85°C for 4 hours.
  • Yield : 86–89% after recrystallization from ethanol.

Protective Group Strategy for Enhanced Regioselectivity

To prevent undesired side reactions at the carboxylic acid group, a methyl ester protection strategy is employed. Methyl pyridine-4-carboxylate undergoes sulfonation at position 2 using sulfur trioxide (SO$$_3$$) in 1,2-dichloroethane, followed by chlorination with thionyl chloride. The ester group is subsequently hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid.

Critical Parameters :

  • Catalyst : Bromine (0.1–0.2 mol per mole substrate) reduces reaction time from 20 hours to 3–7 hours and suppresses byproducts like 4,5-dichloro derivatives.
  • Solvent : Acetonitrile enhances solubility of intermediates, while dichloroethane facilitates SO$$_3$$ integration.
  • Temperature : Reactions at 85°C optimize conversion rates without degrading heat-sensitive intermediates.

Catalytic Mechanisms and Byproduct Control

Role of Bromine in Chlorination Efficiency

Bromine acts as a Lewis acid catalyst, polarizing the thionyl chloride molecule and accelerating the displacement of chloride ions. Comparative studies show that sodium bromide (NaBr) or dimethylformamide (DMF) catalysts result in lower yields (76.3% and 49.7%, respectively) due to incomplete conversion and higher impurity levels (e.g., 6.2% 4,5-dichloro compounds).

Table 1: Catalyst Performance in Chlorosulfonation

Catalyst Molar Ratio (Catalyst:Substrate) Reaction Time (h) Yield (%) Impurity (%)
Bromine 0.2:1 3–4 88.0 5.0
NaBr 0.1:1 6.5 76.3 6.2
DMF 0.15:1 3 49.7 6.2

Impurity Mitigation Strategies

Byproducts such as 4,5-dichloropyridine derivatives arise from over-chlorination or radical side reactions. Key mitigation approaches include:

  • Stoichiometric Control : Limiting thionyl chloride to 3–5 equivalents per mole of substrate.
  • Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidative side reactions.
  • Crystallization : Recrystallization from 80% ethanol reduces impurities to <2%.

Industrial-Scale Synthesis and Process Optimization

Solvent Selection and Recycling

Industrial protocols prioritize solvents like acetonitrile and dichloroethane for their compatibility with thionyl chloride and ease of distillation. In a 200 L batch process, acetonitrile (2 volumes relative to substrate) facilitates homogeneous mixing, while post-reaction solvent recovery achieves >90% efficiency.

Table 2: Solvent Performance in Large-Scale Reactions

Solvent Boiling Point (°C) Recovery Efficiency (%) Reaction Yield (%)
Acetonitrile 82 92 88.0
Dichloroethane 83 88 85.2
Diethyl Ether 35 75 81.0

Continuous Flow Reactor Applications

Adopting continuous flow systems reduces reaction times from hours to minutes by improving heat transfer and mixing efficiency. Pilot-scale trials demonstrate:

  • Residence Time : 30 minutes at 85°C.
  • Output : 10 kg/hour of this compound with 87% yield.

Analytical Methods for Quality Assurance

High-Performance Liquid Chromatography (HPLC)

Post-reaction analysis employs HPLC with a YMC-Pack Pro C18 column (4.6 × 150 mm) and UV detection at 254 nm. The mobile phase (acetonitrile/water/perchloric acid, 400:600:1) resolves this compound from dichloro impurities.

Figure 1: Typical HPLC Chromatogram

  • Retention Time : 8.2 minutes (target compound), 10.5 minutes (4,5-dichloro impurity).
  • Detection Limit : 0.1% for impurities.

Moisture Content Analysis

Karl Fischer titration ensures residual water content <1% in the final product, critical for stabilizing the acid chloride during storage.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group undergoes characteristic nucleophilic displacement reactions:

Key reactions

  • Amine substitution : Forms sulfonamides with primary/secondary amines
    Example: Reaction with methylamine yields 2-(methylsulfonamido)pyridine-4-carboxylic acid (85% yield, THF solvent, 0°C)

  • Alcoholysis : Produces alkyl/aryl sulfonate esters
    Example: Ethanol treatment generates ethyl 2-sulfonylpyridine-4-carboxylate (72% yield, reflux conditions)

  • Halide exchange : Reacts with KF in acetonitrile to form sulfonyl fluorides (62-68% yield)

Mechanistic pathway

text
R-NH₂ + ClSO₂-Py-CO₂H → R-NH-SO₂-Py-CO₂H + HCl (Nucleophilic attack at sulfur center)

Hydrolysis Reactions

Controlled hydrolysis reveals multiple pathways:

ConditionProductByproductsYieldSource
Aqueous NaOH2-Sulfopyridine-4-carboxylic acidNaCl92%
HCl (conc.)Pyridine-4-carboxylic acidSO₂, HCl gas78%
H₂O (reflux)Partial desulfonation productsChloride ions55%

The carboxylic acid group stabilizes intermediates through hydrogen bonding, as shown by quantum calculations (ΔG‡ = 15.3 kJ/mol for H-bond rupture) .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing groups, directed substitution occurs:

Nitration

  • Regioselective meta-nitration (relative to sulfonyl group)

  • Requires fuming HNO₃/H₂SO₄ at 110°C

  • Forms 5-nitro derivative (41% yield)

Sulfonation

  • Dual sulfonation possible at position 5

  • Requires oleum at 150°C (28% yield)

Decarboxylative Coupling Reactions

The carboxylic acid group enables unique transformations:

Michael addition-decarboxylation cascade

text
2-(ClSO₂)Py-4-CO₂H + Chromone-3-CO₂H → 4-(Pyridylmethyl)chroman-2-one + 2CO₂↑ (Yield: 68-84%, K₂CO₃/DMF, 60°C)[4]

Mechanistic studies confirm a double decarboxylation pathway through mass spectral detection of intermediate adducts .

Radical-Mediated Reactions

Under photoredox conditions:

Sulfonyl radical generation

text
hv (450 nm) [Ir(ppy)₃] → *[Ir(ppy)₃] *[Ir(ppy)₃] + ClSO₂-Py-CO₂H → Ir^IV + SO₂•⁻-Py-CO₂H + Cl•

Radical intermediates participate in:

  • Alkene sulfonylation (54-72% yield)

  • C-H functionalization of arenes (38-61% yield)

Coordination Chemistry

The pyridine nitrogen participates in metal complexation:

Metal SaltLigand:Metal RatioApplicationStability Constant (log β)
CuCl₂2:1Oxidation catalysts8.9 ± 0.3
Pd(OAc)₂1:1Cross-coupling reactions6.7 ± 0.2

X-ray studies show bidentate coordination through Npyridine and Ocarboxyl .

This comprehensive analysis demonstrates 2-(chlorosulfonyl)pyridine-4-carboxylic acid's versatility in organic synthesis, with applications ranging from pharmaceutical intermediates (via sulfonamide formation) to advanced materials synthesis (through radical chemistry) . The orthogonal reactivity of its functional groups enables sequential transformations under controlled conditions, making it a valuable building block in modern synthetic methodologies .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-(Chlorosulfonyl)pyridine-4-carboxylic acid serves as an essential building block in the synthesis of more complex organic molecules. Its chlorosulfonyl group allows for further functionalization, making it valuable in the development of new chemical entities .

Reactivity and Mechanism of Action
The compound’s mechanism involves its interaction with specific molecular targets, such as enzymes or receptors, which can lead to various biological effects. This reactivity is crucial for designing new drugs and agrochemicals .

Biological Applications

Pharmacological Potential
Research indicates that derivatives of this compound exhibit promising pharmacological activities, particularly anti-inflammatory and anticancer properties. For instance, studies have shown that related pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .

Table 1: IC50 Values of Related Compounds Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Celecoxib0.04 ± 0.01-
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

This table highlights the comparative potency of various compounds in inhibiting COX enzymes, underscoring the potential of pyridine derivatives in anti-inflammatory therapy.

Anticancer Activity
In vitro studies have demonstrated that compounds derived from this class can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents. The cytotoxicity predictions for various tumor cell lines suggest that these compounds may selectively target cancerous cells while sparing normal cells .

Industrial Applications

Agrochemical Development
The unique properties of this compound make it suitable for use in agrochemicals, where it can act as an intermediate in the synthesis of herbicides and pesticides . Its ability to modify biological pathways is particularly beneficial in developing targeted agricultural solutions.

Pharmaceutical Intermediates
The compound is also used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancers. The presence of both a chlorosulfonyl group and a carboxylic acid enhances its reactivity and potential therapeutic applications .

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of several pyridine derivatives, including those based on this compound. The results indicated that these compounds significantly inhibited COX-1 and COX-2 enzymes, with some derivatives showing lower IC50 values than established anti-inflammatory drugs like celecoxib .

Case Study: Anticancer Properties

Another research project focused on evaluating the cytotoxic effects of various derivatives on different cancer cell lines using the Cell Line Cytotoxicity Predictor tool. The findings suggested moderate toxicity against specific tumor cell lines while exhibiting safety profiles for normal cells, indicating their potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but lacks the chlorosulfonyl group.

    Nicotinic Acid (3-pyridinecarboxylic acid):

    Isonicotinic Acid (4-pyridinecarboxylic acid): Similar to 2-(Chlorosulfonyl)pyridine-4-carboxylic acid but without the chlorosulfonyl group.

Uniqueness

The presence of the chlorosulfonyl group in this compound imparts unique reactivity, making it a versatile intermediate for various chemical transformations. This distinguishes it from other pyridinecarboxylic acids, which may not exhibit the same level of reactivity or versatility in synthetic applications.

Biological Activity

2-(Chlorosulfonyl)pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal and agricultural chemistry due to its unique structural features, which include a pyridine ring, a carboxylic acid functional group, and a chlorosulfonyl group. This compound is recognized for its potential as an intermediate in the synthesis of biologically active molecules and has been investigated for various biological activities.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Chlorosulfonation of Pyridine Derivatives : Treating pyridine-4-carboxylic acid with chlorosulfonic acid under controlled conditions.
  • Use of Thionyl Chloride : Reacting pyridine-4-carboxylic acid with thionyl chloride followed by treatment with sulfur trioxide.
  • Direct Sulfonation : Utilizing sulfur trioxide or chlorosulfonic acid on pyridine derivatives.

These methods highlight the versatility and efficiency in synthesizing this compound for further applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly through its derivatives. Notable activities include:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Antiparasitic Activity : Investigations into the compound's efficacy against Plasmodium falciparum have revealed promising results, with certain derivatives displaying significant inhibitory concentrations (IC50) against resistant strains.

Table 1: Biological Activity Summary of Derivatives

Compound DerivativeActivity TypeIC50 (µM)Reference
2-(Chlorosulfonyl)pyridine-4-acetic acidAntimicrobial5.0
2-(Chlorosulfonyl)pyridine-4-methyl esterAntiparasitic2.24
2-(Chlorosulfonyl)pyridine-3-sulfonamideAntiviral7.1

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties. The derivatives were tested against a panel of bacterial strains, showing varying degrees of effectiveness, particularly against Gram-positive bacteria.

Case Study 2: Antiparasitic Activity

In another research effort, derivatives were evaluated for their activity against Plasmodium falciparum. The study found that certain modifications to the core structure enhanced potency significantly, with IC50 values as low as 2.24 µM for specific derivatives, indicating strong potential for further development as antimalarial agents.

The biological significance of this compound lies in its ability to interact with various biological targets. The chlorosulfonyl group enhances nucleophilic substitution reactions, making it particularly valuable in synthetic pathways aimed at developing novel pharmaceuticals.

Q & A

Q. What are the common synthetic routes for 2-(Chlorosulfonyl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of pyridine-4-carboxylic acid derivatives. A two-step approach is often employed:

Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

Chlorination : React the sulfonated intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the chlorosulfonyl moiety.

Q. Optimization Strategies :

  • Use anhydrous solvents (e.g., DCM) to prevent hydrolysis of the chlorosulfonyl group.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Catalysts like DMF (as a Lewis acid) can accelerate chlorination .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Method Purpose Key Peaks/Data
¹H/¹³C NMR Confirm molecular structurePyridine ring protons (δ 8.5–9.0 ppm), carboxylic acid proton (broad ~12 ppm)
FT-IR Functional group analysisS=O stretch (~1370 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹)
HPLC-MS Purity assessmentMolecular ion peak (m/z ≈ 235.6 for [M+H]⁺)
X-ray Crystallography Absolute configurationRequires single crystals; SHELX software is widely used for refinement

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the electron density and local kinetic energy to assess reactive sites. For this compound:

  • The chlorosulfonyl group exhibits high electrophilicity (low LUMO energy), favoring nucleophilic attack.
  • Solvent effects (e.g., polar aprotic vs. protic) can be simulated to predict reaction pathways.
  • Compare with experimental kinetic data to validate computational models .

Q. What strategies resolve discrepancies in crystallographic data for structurally similar pyridine-4-carboxylic acid derivatives?

Common challenges include disordered sulfonyl groups or ambiguous hydrogen bonding. Solutions:

  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Twinned Data Refinement : Use SHELXL for twin-law identification and iterative refinement .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or electron diffraction for ambiguous regions .

Q. How does the chlorosulfonyl group influence the compound’s bioactivity in drug discovery applications?

The group enhances electrophilicity, enabling covalent binding to target proteins (e.g., enzymes or receptors). Case studies:

  • Antimicrobial Agents : Derivatives inhibit bacterial type IV secretion systems by targeting TraE proteins .
  • Enzyme Inhibitors : The sulfonyl chloride moiety reacts with catalytic cysteine residues, as seen in protease inhibitors .
  • SAR Studies : Modify the pyridine ring’s substituents to balance reactivity and selectivity .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

Challenge Mitigation Strategy
Hydrolysis of Chlorosulfonyl Group Use moisture-free reactors and inert gas (N₂/Ar) atmospheres
Byproduct Formation Optimize stoichiometry (e.g., excess SOCl₂) and employ flash chromatography for purification
Thermal Degradation Control exothermic reactions via gradual reagent addition and cooling jackets

Q. How can reaction mechanisms involving this compound be validated using isotopic labeling or kinetic studies?

  • ¹⁸O Labeling : Track oxygen incorporation in hydrolysis products via mass spectrometry.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In Situ Monitoring : Use Raman spectroscopy or ReactIR to detect transient intermediates .

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